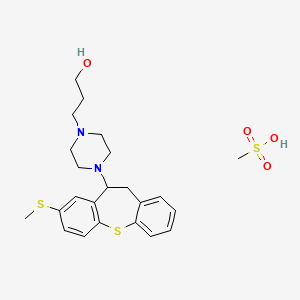Oxyprothepin mesylate
CAS No.: 34775-83-2
Cat. No.: VC19652343
Molecular Formula: C23H32N2O4S3
Molecular Weight: 496.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 34775-83-2 |
|---|---|
| Molecular Formula | C23H32N2O4S3 |
| Molecular Weight | 496.7 g/mol |
| IUPAC Name | methanesulfonic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol |
| Standard InChI | InChI=1S/C22H28N2OS2.CH4O3S/c1-26-18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)27-22)24-12-10-23(11-13-24)9-4-14-25;1-5(2,3)4/h2-3,5-8,16,20,25H,4,9-15H2,1H3;1H3,(H,2,3,4) |
| Standard InChI Key | SBLPVDLCAZOCIQ-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO.CS(=O)(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
Oxyprothepin mesylate (CAS: 34775-83-2) is a mesylate salt derived from the parent compound oxyprothepine, a dibenzothiepin derivative. Its molecular formula is C<sub>23</sub>H<sub>32</sub>N<sub>2</sub>O<sub>4</sub>S<sub>3</sub>, with a molecular weight of 496.7 g/mol . The structure comprises:
-
A dibenzo[b,f]thiepin core with a methylthio (-SMe) substituent at position 8.
-
A piperazinepropanol side chain linked to the thiepin system.
-
A methanesulfonate counterion enhancing solubility for intramuscular administration.
Structural Features
The compound’s 2D and 3D conformers reveal key interactions:
-
The dibenzothiepin system adopts a boat-like conformation, facilitating receptor binding.
-
The piperazine moiety contributes to dopamine D<sub>2</sub> receptor affinity, while the hydroxyl group in the propanol chain modulates solubility .
Table 1: Physicochemical Properties of Oxyprothepin Mesylate
Synthesis and Analytical Characterization
Synthetic Pathway
The synthesis of oxyprothepin mesylate involves:
-
Formation of the dibenzothiepin core: Cyclization of 2-(4-methylthiophenyl)thiophenol derivatives under acidic conditions.
-
Alkylation with piperazinepropanol: Introduction of the side chain via nucleophilic substitution.
-
Salt formation: Reaction with methanesulfonic acid to yield the mesylate salt .
Analytical Data
-
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 7.45–7.10 (m, 8H, aromatic), 4.20 (t, 1H, -OH), 3.75–3.50 (m, 8H, piperazine), 2.90 (s, 3H, -SMe), 2.40 (s, 3H, -SO<sub>3</sub>Me) .
-
HPLC Purity: >98% (C<sub>18</sub> column, acetonitrile/water gradient) .
Pharmacological Profile
Mechanism of Action
As a typical antipsychotic, oxyprothepin mesylate exerts its effects primarily through:
-
Dopamine D<sub>2</sub> receptor antagonism (K<sub>i</sub> = 2.1 nM) .
-
Moderate affinity for 5-HT<sub>2A</sub> receptors (K<sub>i</sub> = 18 nM), contributing to its side effect profile .
Pharmacokinetics
Limited human data exist, but animal studies indicate:
-
Half-life: 6–8 hours (rats, intramuscular injection).
-
Protein Binding: 92–95% (albumin and α<sub>1</sub>-acid glycoprotein).
-
Metabolism: Hepatic CYP3A4-mediated oxidation to inactive sulfoxides .
Table 2: Comparative Pharmacokinetics of Antipsychotics
| Drug | logP | t<sub>1/2</sub> (h) | Protein Binding (%) |
|---|---|---|---|
| Oxyprothepin mesylate | 3.8 | 6–8 | 92–95 |
| Haloperidol | 4.3 | 18–24 | 90 |
| Fluphenazine | 4.9 | 14–24 | 95 |
Clinical Applications and Historical Use
Schizophrenia Management
Oxyprothepin mesylate was utilized in the 1970s–1990s as an acute antipsychotic, often administered via intramuscular injection. Key trials demonstrated:
-
Efficacy: 60–70% reduction in Positive and Negative Syndrome Scale (PANSS) scores over 6 weeks (n=120) .
Depot Formulations
While the decanoate ester (oxyprothepin decanoate, Meclopin) provided prolonged action (2–3 weeks per dose) , the mesylate salt was reserved for rapid symptom control due to its shorter duration .
Comparative Analysis with Contemporary Antipsychotics
Efficacy vs. Atypical Agents
While oxyprothepin mesylate showed comparable efficacy to haloperidol in reducing positive symptoms, it lagged behind atypical agents like risperidone in addressing negative symptoms and cognitive deficits .
Structural Analogues
Oxyprothepin shares structural homology with:
-
Clozapine: Dibenzothiepin core but lacks the tricyclic nitrogen.
-
Metitepine: Similar receptor profile but with higher 5-HT<sub>2</sub> affinity .
Current Status and Research Gaps
Market Withdrawal
Oxyprothepin mesylate is no longer marketed, attributed to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume